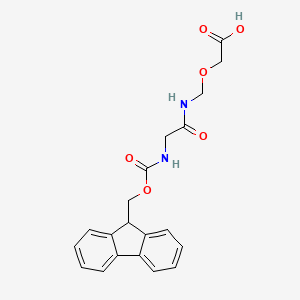

Fmoc-Gly-NH-CH2-O-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c23-18(22-12-27-11-19(24)25)9-21-20(26)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBCNUNKCWYZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: A Key Linker in Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized, non-cleavable linker molecule integral to the construction of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). Its unique structural components, including a glycine (B1666218) spacer and an ether linkage, offer a balance of stability and hydrophilicity. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its critical role in the development of targeted therapies, with a focus on its application in Stimulator of Interferon Genes (STING) agonist ADCs.

Introduction

The field of targeted drug delivery has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic or immunomodulatory payloads. The linker component of an ADC is of paramount importance, governing the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound has emerged as a valuable building block in the design of sophisticated ADC linkers, offering a stable and hydrophilic spacer that can be further elaborated to connect antibodies and payloads.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of drug-linker conjugates.

| Property | Value |

| Chemical Name | 2-(((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)amino)methoxy)acetic acid |

| Molecular Formula | C₂₀H₂₀N₂O₆ |

| Molecular Weight | 384.38 g/mol |

| CAS Number | 1599440-08-0 |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The following is a representative experimental protocol.

Materials and Reagents

-

Fmoc-glycine (Fmoc-Gly-OH)

-

(2-Aminoethoxy)acetic acid ethyl ester

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Experimental Protocol

Step 1: Activation of Fmoc-glycine

-

Dissolve Fmoc-glycine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

The resulting filtrate containing the Fmoc-Gly-OSu active ester is used directly in the next step.

Step 2: Coupling with (2-Aminoethoxy)acetic acid ethyl ester

-

Dissolve (2-Aminoethoxy)acetic acid ethyl ester (1.2 eq) in DMF.

-

Add the filtrate from Step 1 to this solution.

-

Add triethylamine (B128534) (2.0 eq) to the reaction mixture and stir at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

Step 3: Saponification to yield this compound

-

Dissolve the crude ethyl ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford pure this compound.

Characterization

The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Application in Antibody-Drug Conjugates

This compound serves as a foundational building block for constructing more complex linkers used in ADCs. The Fmoc protecting group allows for orthogonal protection strategies in solid-phase or solution-phase synthesis.

General Workflow for ADC Synthesis

The synthesis of an ADC using a linker derived from this compound typically follows these steps:

-

Linker Elaboration: The carboxylic acid moiety of this compound is activated and coupled to other spacer units or the payload molecule.

-

Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the terminal amine.

-

Payload Conjugation: The exposed amine is then reacted with an activated payload molecule.

-

Antibody Conjugation: The linker-payload construct, now containing a reactive handle, is conjugated to a monoclonal antibody, often through reactive lysine (B10760008) or cysteine residues.

-

Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Role in STING Agonist ADCs

A significant application of linkers derived from this compound is in the development of ADCs that deliver STING agonists to the tumor microenvironment. STING is a critical mediator of innate immunity, and its activation can lead to a robust anti-tumor immune response.

Mechanism of Action of STING Agonist ADCs

-

Targeting: The ADC binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell.

-

Payload Release: The linker is cleaved in the intracellular environment (if it is a cleavable linker), releasing the STING agonist payload. For non-cleavable linkers, degradation of the antibody in the lysosome releases the payload attached to the linker and a single amino acid.

-

STING Activation: The released STING agonist binds to and activates the STING protein located on the endoplasmic reticulum.

-

Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3.

-

Immune Response: Phosphorylated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These secreted factors recruit and activate immune cells, such as dendritic cells and T cells, leading to an anti-tumor immune response.

Caption: STING signaling pathway activated by an ADC.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and drug development professionals in the field of targeted therapeutics. Its well-defined structure and synthetic accessibility make it a key component in the construction of sophisticated linker systems for Antibody-Drug Conjugates. The ability to incorporate this linker into ADCs, particularly those designed to modulate the immune system through pathways like STING, highlights its importance in the development of next-generation cancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its application in the design and synthesis of novel and effective bioconjugates.

In-Depth Technical Guide: Fmoc-Gly-NH-CH2-O-CH2COOH (CAS 1599440-08-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2COOH, a key linker molecule used in the development of advanced biotherapeutics. This document details its chemical properties, synthesis, and application in the construction of antibody-drug conjugates (ADCs), with a focus on its role in creating novel therapeutics targeting the STING (Stimulator of Interferon Genes) pathway.

Introduction

This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid. This structure allows for sequential conjugation reactions, making it a valuable tool in the assembly of complex biomolecules. Its primary application to date is in the synthesis of ADCs, where it serves to connect a monoclonal antibody to a potent cytotoxic or immunomodulatory payload.[1][2][3][4][5]

The presence of the Fmoc protecting group allows for orthogonal protection strategies in peptide synthesis and bioconjugation. The glycine (B1666218) spacer can influence the solubility and steric properties of the final conjugate. This linker has been specifically cited in the development of novel antibody-drug conjugates incorporating cyclic dinucleotide (CDN) derivatives as STING agonists.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for the development of robust conjugation protocols.

| Property | Value |

| CAS Number | 1599440-08-0 |

| Molecular Formula | C₂₀H₂₀N₂O₆ |

| Molecular Weight | 384.38 g/mol |

| IUPAC Name | 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]amino}oxy)acetic acid |

| Appearance | White to off-white solid |

| Purity | ≥95% - >99% (supplier dependent) |

| Solubility | Soluble in DMSO (175 mg/mL with sonication) |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Table 1: Physicochemical data for this compound compiled from multiple sources.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is detailed in the patent literature. Below are the generalized experimental protocols for its synthesis and subsequent use in the creation of an antibody-drug conjugate.

Synthesis of this compound

While the full, detailed synthesis from starting materials is outlined in patent WO2020050406A1, a general workflow for the creation of similar Fmoc-protected amino-oxy linkers is presented below. This typically involves the reaction of an Fmoc-protected amino acid with an amino-oxy containing spacer that has a protected carboxylic acid.

General Synthetic Scheme:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (General):

-

Activation of Fmoc-Glycine: Fmoc-glycine is activated using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Coupling Reaction: The activated Fmoc-glycine is then reacted with an amino-oxy spacer, such as an alkyl 2-(aminooxy)acetate, where the alkyl group is a suitable protecting group (e.g., tert-butyl). The reaction is typically carried out at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve aqueous extraction and subsequent purification of the protected intermediate by column chromatography.

-

Deprotection: The protecting group on the carboxylic acid is removed. For a tert-butyl ester, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

-

Final Purification: The final product, this compound, is purified to a high degree, often by recrystallization or flash chromatography, and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

Application in ADC Synthesis: Conjugation to a STING Agonist Payload

This compound is utilized to link a payload, such as a cyclic dinucleotide STING agonist, to an antibody. The following protocol outlines the general steps for this process.

Experimental Workflow for ADC Assembly:

Caption: General workflow for the synthesis of an ADC using the linker.

Experimental Protocol (General):

-

Activation of the Linker's Carboxylic Acid: The carboxylic acid of this compound is activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Coupling to the Payload: The activated linker is then reacted with an amine-functionalized payload, such as a modified cyclic dinucleotide STING agonist. This reaction forms a stable amide bond between the linker and the payload. The resulting Fmoc-protected linker-payload conjugate is then purified.

-

Fmoc Deprotection: The Fmoc group is removed from the linker-payload conjugate by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes a primary amine on the linker, which is now ready for conjugation to the antibody.

-

Antibody Modification (if necessary): The antibody may require modification to introduce a suitable reactive group for conjugation. This can involve the introduction of a linker with a reactive ester, such as a maleimide (B117702) group for reaction with native or engineered cysteines, or an activated ester for reaction with lysines.

-

Conjugation to the Antibody: The deprotected linker-payload, now with an exposed amine, is reacted with the modified antibody. The specific reaction conditions (pH, temperature, and stoichiometry) will depend on the nature of the reactive groups on the antibody and the linker-payload.

-

Purification and Characterization of the ADC: The final ADC is purified to remove any unconjugated antibody, linker-payload, and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and biological activity.

Role in STING Agonist Antibody-Drug Conjugates

The STING signaling pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response.[1][3] Direct systemic administration of STING agonists can be associated with toxicity and poor tumor accumulation. The development of ADCs that deliver STING agonists directly to the tumor microenvironment is a promising strategy to overcome these limitations.

STING Pathway Activation by an ADC:

Caption: Simplified signaling pathway of STING activation via an ADC.

In this context, this compound serves as a crucial component of the linker system that tethers the STING agonist to the antibody. Upon binding to the target antigen on a tumor cell, the ADC is internalized. Inside the cell, the linker is designed to be cleaved, releasing the STING agonist to activate the pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses.

Conclusion

This compound is a versatile and important linker for the construction of complex bioconjugates, particularly antibody-drug conjugates. Its use in the development of targeted STING agonists highlights its potential in the creation of next-generation cancer immunotherapies. The detailed understanding of its properties and the application of robust synthetic and conjugation protocols are essential for the successful development of these novel therapeutic agents. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.

References

- 1. WO2020050406A1 - Novel cyclic dinucleotide derivative and antibody-drug conjugate thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US11021511B2 - Cyclic dinucleotides as sting agonists - Google Patents [patents.google.com]

- 4. This compound | ADC Linker | 1599440-08-0 - PHMO [phmo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemscene.com [chemscene.com]

Physicochemical properties of Fmoc-glycine linkers

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-glycine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. Nα-Fmoc-glycine (Fmoc-Gly-OH) is a foundational component in modern solid-phase peptide synthesis (SPPS) due to its unique structural and chemical characteristics. This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-glycine, detailed experimental protocols for its characterization and use, and visualizations of key chemical processes.

Core Physicochemical Properties

Fmoc-Gly-OH is the N-terminally protected form of glycine (B1666218), the simplest proteinogenic amino acid.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by mild bases, making it a cornerstone of orthogonal peptide synthesis strategies.[1] Its achiral nature and lack of a side chain simplify synthesis, reduce the risk of racemization during coupling, and minimize steric hindrance.[2][3]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of Fmoc-Gly-OH is essential for its effective application. The following table summarizes these key characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | [4] |

| CAS Number | 29022-11-5 | [4][5][6] |

| Molecular Formula | C₁₇H₁₅NO₄ | [4] |

| Molecular Weight | 297.30 g/mol | [4][7] |

| Appearance | White to off-white powder | [5][6][7] |

| Melting Point | 174-178 °C | [5][8][9] |

| Solubility | Soluble in DMF, DMSO, acetonitrile, chloroform, acetone; Insoluble in water | [5][6][8][10] |

| pKa | 3.89 ± 0.10 | [9] |

| Purity | Typically >99% (HPLC) | [1][7] |

Key Experimental Protocols

Accurate characterization and successful implementation of Fmoc-Gly-OH in synthesis workflows rely on standardized experimental procedures.

Synthesis of Fmoc-Gly-OH

The standard procedure for synthesizing Fmoc-Gly-OH involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][6]

Materials:

-

Glycine

-

10% Sodium Carbonate (Na₂CO₃) solution

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Dioxane

-

Water

-

Diethyl ether

-

Hexane

Protocol:

-

Dissolve Glycine in a 10% Na₂CO₃ solution with stirring.[9]

-

Separately, dissolve Fmoc-Cl in dioxane.

-

Add the Fmoc-Cl solution dropwise to the glycine solution while maintaining vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours.

-

After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 using concentrated HCl to precipitate the Fmoc-Gly-OH product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Gly-OH.[6]

-

Dry the final product under vacuum.[6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-OH and identifying potential impurities like free glycine or the dipeptide Fmoc-Gly-Gly-OH.[11]

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the Fmoc-Gly-OH sample in 1 mL of a suitable solvent, such as a mixture of Mobile Phase A and B.[11]

-

HPLC System: Utilize a standard RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical linear gradient is from 30% to 90% Mobile Phase B over 20 minutes.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor UV absorbance at 260 nm, where the Fmoc group has a strong absorbance.[12]

-

Data Analysis: Identify the main peak corresponding to Fmoc-Gly-OH based on its retention time compared to a standard. Calculate purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.[11]

Structural and Molecular Weight Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Provides unambiguous structural elucidation and confirmation.[11]

-

Sample Preparation: Dissolve a sufficient amount (typically several mg) of Fmoc-Gly-OH in a deuterated solvent like DMSO-d₆ or methanol-d₄.[11][13]

-

Analysis: In ¹H NMR, characteristic peaks for the fluorenyl group protons (typically between 7.3-7.9 ppm), the methylene (B1212753) protons of the linker (around 4.2-4.3 ppm), and the glycine α-protons (around 3.7-3.8 ppm) are observed.[14] ¹³C NMR shows signals for the aromatic carbons, the carbamate (B1207046) carbonyl, and the glycine carbons.[8]

Mass Spectrometry (MS):

-

Purpose: Confirms the molecular weight of the compound and identifies impurities.[11]

-

Sample Preparation: Dissolve the sample in a solvent suitable for the ionization technique, such as a water/acetonitrile mixture with 0.1% formic acid for Electrospray Ionization (ESI-MS).[11][15]

-

Analysis: In positive ESI mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 298.1.

Fmoc Group Deprotection

A critical step in SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling cycle. This is achieved through a base-catalyzed β-elimination mechanism, typically using piperidine (B6355638).[16][17]

Protocol:

-

Reagent: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][16][18]

-

Reaction: Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.

-

Time: The reaction is typically rapid, often performed as two treatments: an initial 2-3 minute treatment followed by a second 5-10 minute treatment to ensure completeness.[1][18]

-

Washing: After deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][18]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is a fundamental building block used in the iterative cycle of peptide chain elongation.

Protocol for a Single Coupling Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) that has a free N-terminal amine.[19][20]

-

Amino Acid Activation: Pre-activate Fmoc-Gly-OH (e.g., 4 equivalents) by dissolving it in DMF with an activating agent like HCTU (3.9 equivalents) and a base such as DIPEA (8 equivalents).[19]

-

Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1][12]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling (a negative result indicates no free primary amines).[1]

-

Cycle Repetition: The cycle of Fmoc deprotection, washing, and coupling is repeated with the next desired amino acid until the full peptide sequence is assembled.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 10. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Fmoc-Gly-OH(29022-11-5) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. Fmoc SPPS Linkers [sigmaaldrich.com]

A Comprehensive Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: An ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the chemical and physical properties of Fmoc-Gly-NH-CH2-O-CH2COOH, its application in the synthesis of Antibody-Drug Conjugates (ADCs), and relevant experimental considerations.

Core Physicochemical Properties

This compound is a chemical intermediate primarily utilized as a linker in the development of ADCs.[1][2][3][4] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) residue, and a carboxylic acid functional group, making it suitable for peptide synthesis and bioconjugation.

| Property | Value | Source |

| Molecular Weight | 384.38 g/mol | [1][2][5] |

| Molecular Formula | C₂₀H₂₀N₂O₆ | [1][2][5] |

| CAS Number | 1599440-08-0 | [1][2][5] |

| Purity | ≥95% | [5] |

| Topological Polar Surface Area (TPSA) | 113.96 Ų | [5] |

| LogP | 1.7 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Rotatable Bonds | 8 | [5] |

Solubility and Storage Recommendations

Proper handling and storage are critical for maintaining the integrity of the compound.

Table 2.1: Solubility Profile

| Solvent | Concentration | Notes |

|---|

| DMSO | 175 mg/mL (455.28 mM) | Ultrasonic assistance may be required.[2] |

Table 2.2: Recommended Storage Conditions

| Format | Storage Temperature | Duration |

|---|---|---|

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Source:[2]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound functions as an ADC linker, a critical component that connects a monoclonal antibody to a cytotoxic payload.[2][3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker's role is to remain stable in circulation and then release the cytotoxin upon reaching the target cancer cell.

Caption: General structure of an Antibody-Drug Conjugate (ADC).

A patent has described the use of this linker in the synthesis of novel cyclic dinucleotide derivatives and their corresponding antibody-drug conjugates which possess STING (Stimulator of Interferon Genes) agonist activity.[2][3]

Experimental Protocols

While the precise synthesis of a complete ADC is proprietary and complex, the incorporation of an Fmoc-protected amino acid linker like this compound into a peptide chain follows established principles of Solid-Phase Peptide Synthesis (SPPS). The following is a representative protocol.

Protocol: Incorporation of Linker via Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation : Swell the synthesis resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the solvent.[6]

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin's terminal amino group by treating it with a 20% solution of piperidine (B6355638) in DMF for approximately 20 minutes. This exposes the free amine for coupling.[6]

-

Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Linker Activation : In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid group of the linker.[6]

-

Coupling Reaction : Add the activated linker solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion. A ninhydrin (B49086) test can be performed to confirm the absence of free amines.[6]

-

Final Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), to ensure all unreacted reagents are removed.[6] The resin is now ready for the next step, which could be the coupling of another amino acid or the attachment of a drug payload.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporation.

Biological Context: The STING Signaling Pathway

The reference to STING agonist activity suggests that ADCs synthesized with this linker could be used to deliver immune-stimulating payloads.[2][3] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Activating this pathway within the tumor microenvironment is a promising strategy in cancer immunotherapy.

Caption: Simplified overview of the STING signaling pathway.

References

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Nα-Fmoc-glycine (Fmoc-Gly-OH) and its derivatives, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The purity of these Fmoc-amino acids is critical for the successful synthesis of high-quality peptides for research, therapeutic, and diagnostic applications.[1] This document details established protocols, presents quantitative data for comparison, and offers visual workflows to aid in the practical application of these methods.

Core Synthesis of Fmoc-Gly-OH

The most prevalent method for the synthesis of Fmoc-Gly-OH is the Schotten-Baumann reaction, which involves the N-acylation of glycine (B1666218).[2] This is typically achieved using one of two primary Fmoc-donating reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2] Both methods are conducted under alkaline conditions to facilitate the deprotonation of glycine's amino group, thereby enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the Fmoc reagent.[2]

Synthesis Pathway Overview

The logical flow for the synthesis of Fmoc-Gly-OH, regardless of the specific Fmoc reagent, follows a general sequence of reaction, work-up, and purification.

Caption: Logical Flow of Fmoc-Gly-OH Synthesis.

Quantitative Data Summary

The choice of synthetic route and purification method can impact the overall yield and purity of the final Fmoc-Gly-OH product. The following tables summarize key physicochemical properties and reported yields for Fmoc-glycine and a dipeptide derivative.

Table 1: Physicochemical Properties of Fmoc-Gly-OH

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)glycine |

| Synonyms | Fmoc-glycine, Fmoc-Gly-OH |

| CAS Number | 29022-11-5 |

| Molecular Formula | C₁₇H₁₅NO₄ |

| Molecular Weight | 297.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 174-175 °C |

| Purity (HPLC) | ≥99.0% |

| Data sourced from BenchChem.[1] |

Table 2: Solubility of Fmoc-Gly-OH

| Solvent | Solubility |

| Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) |

| Dimethyl Sulfoxide (DMSO) | ≥29.7 mg/mL |

| Data sourced from BenchChem.[1] |

Table 3: Reported Yields for Fmoc-Protected Glycine Derivatives

| Product | Synthesis Method | Reported Yield |

| Fmoc-Gly-Gly-OH | Fmoc-ONSu with Gly-Gly in 10% Na₂CO₃ | 91% |

| Fmoc-Gly-Gly-OH | Fmoc-ONSu with Gly-Gly in 10% Na₂CO₃ | 93% |

| Data sourced from Google Patents.[3] |

Experimental Protocols

The following are detailed protocols for the synthesis of Fmoc-Gly-OH using both Fmoc-Cl and Fmoc-OSu, as well as the synthesis of a dipeptide derivative.

Protocol 1: Synthesis of Fmoc-Gly-OH via Fmoc-Cl

This method is a widely used approach for the Fmoc protection of amino acids.[2]

Materials:

-

Glycine

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Acetone (B3395972) or Dioxane

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 3.0 g of glycine in 115 ml of 10% Na₂CO₃ solution and cool the mixture to between -4 and 0°C in an ice bath.[4]

-

In a separate flask, dissolve 11.2 g of Fmoc-Cl in 35.0 ml of acetone.[4]

-

Add the Fmoc-Cl solution dropwise to the cold glycine solution.[4]

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC). The developing agent can be a mixture of ethanol (B145695) and chloroform (B151607) (1:3 v/v).[4]

-

Once the reaction is complete, pour the mixture into 400 ml of water and extract twice with diethyl ether to remove impurities.[4]

-

Cool the aqueous layer and acidify to a pH of approximately 2 with concentrated HCl, which will cause a large amount of white solid to precipitate.[4]

-

Extract the product three times with 50 ml portions of ethyl acetate.[4]

-

Dry the combined organic extracts over anhydrous magnesium sulfate.[4]

-

Remove the solvent by reduced pressure distillation and precipitate the final product with petroleum ether to yield Fmoc-Gly-OH.[4]

Protocol 2: Synthesis of Fmoc-Gly-OH via Fmoc-OSu

The use of Fmoc-OSu is often preferred as it can be easier to control the reaction conditions and may result in fewer side reactions compared to Fmoc-Cl.[4]

Materials:

-

Glycine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dimethylformamide (DMF)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Add 6-6.5 mmol of glycine and 6.3-6.5 mmol of Fmoc-OSu to 20-30 mL of DMF.[4]

-

Stir the reaction mixture. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, add NaHCO₃ to the mixture.[4]

-

Remove the solvent and any remaining amine compounds.[4]

-

Dry the resulting product in a vacuum oven at 50°C overnight to obtain Fmoc-Gly-OH.[4]

Protocol 3: Synthesis of Fmoc-Gly-Gly-OH

This protocol details the synthesis of the Fmoc-protected dipeptide of glycine.

Materials:

-

Glycylglycine (B550881) (Gly-Gly)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Acetone

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu/Fmoc-OSu)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve 6.1 g (0.050 mole) of glycylglycine in 63 mL of a 10% sodium carbonate solution, stirring until fully dissolved.[3]

-

While maintaining the temperature at 20°C, slowly add a solution of 16.8 g (0.05 mole) of Fmoc-ONSu dissolved in 60 mL of acetone over a period of 30 minutes.[3]

-

After the addition is complete, continue to stir the reaction mixture at 30°C for 2 hours.[3]

-

Dilute the reaction mixture with approximately 50 mL of water.[3]

-

Extract the aqueous solution with 80 mL of toluene to remove organic impurities.[3]

-

Acidify the remaining aqueous layer to a pH of 2 with concentrated hydrochloric acid, which will precipitate a white solid.[3]

-

Extract the product with 100 mL of ethyl acetate.[3]

-

Wash the organic phase, then concentrate it to remove the ethyl acetate, which will cause the white solid product to separate out.[3]

-

Filter and dry the solid to obtain Fmoc-Gly-Gly-OH. Reported yields for this procedure are between 91% and 93%.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected glycine derivatives are extensively used in SPPS. The general workflow involves the iterative deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

SPPS Workflow for Fmoc-Gly-OH Incorporation

Caption: General workflow for incorporating an Fmoc-Gly-OH residue in SPPS.

The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid to be added to the peptide sequence.[1] The removal of the base-labile Fmoc group is a critical step that exposes the N-terminal amine for the subsequent coupling reaction.[1] This is typically achieved by treating the resin with a solution of piperidine in DMF.[1]

References

The Role of Fmoc-Gly-NH-CH2-O-CH2COOH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2COOH, a specialized building block in peptide chemistry, with a primary focus on its application as a linker in the development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, its strategic role in ADC design, relevant experimental protocols, and the broader context of its function in targeted therapeutics.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional linker molecule. Its structure is designed for stepwise synthesis and subsequent conjugation, featuring three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the N-terminus of the glycine (B1666218) residue. This group is fundamental to Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the controlled, sequential addition of amino acids or other moieties.

-

Glycine (Gly) residue: The simplest amino acid, providing a flexible and hydrophilic spacer within the linker structure. Its achiral nature prevents racemization during coupling reactions. In the context of ADCs, spacers are crucial for overcoming steric hindrance between the antibody and the payload, and they can influence the solubility and pharmacokinetic properties of the conjugate.

-

Amide-ether-acetic acid moiety (-NH-CH2-O-CH2COOH): This part of the molecule provides the second functional handle. The terminal carboxylic acid is available for conjugation to a payload molecule, typically one containing a primary or secondary amine. The ether linkage within this structure is a key feature influencing the linker's stability and potential cleavage mechanism.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1599440-08-0 |

| Molecular Formula | C₂₀H₂₀N₂O₆ |

| Molecular Weight | 384.38 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

| Storage Conditions | 4°C for short-term, -20°C for long-term storage |

Strategic Role in Antibody-Drug Conjugate (ADC) Chemistry

The primary application of this compound is as a component in the construction of linkers for ADCs. ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker is a critical component that connects the antibody and the payload, and its properties significantly impact the efficacy, safety, and stability of the ADC.

This compound serves as a foundational element for building more complex, often enzyme-cleavable, linkers. For instance, it can be further elongated with a peptide sequence that is a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. A notable example of a similar structural motif is found in the linker for Trastuzumab deruxtecan (B607063) (Enhertu), which incorporates a Gly-Gly-Phe-Gly tetrapeptide sequence.

Proposed Mechanism of Action in an ADC Context

The workflow for an ADC utilizing a linker derived from this compound can be conceptualized as a multi-step process, from synthesis to payload delivery.

Experimental Protocols

The following sections provide generalized, representative protocols for the use of this compound in the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody. These protocols are based on standard methodologies in peptide and ADC chemistry and may require optimization for specific payloads and antibodies.

Synthesis of a Drug-Linker Conjugate

This protocol describes the activation of the carboxylic acid of this compound and its coupling to an amine-containing payload.

Materials:

-

This compound

-

Amine-containing payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Activation of the Linker:

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.

-

Monitor the formation of the NHS ester by thin-layer chromatography (TLC) or LC-MS.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate containing the activated linker directly in the next step.

-

-

Coupling to the Payload:

-

Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

-

Add the solution of the activated linker to the payload solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS until the payload is consumed.

-

-

Purification:

-

Remove the DMF under reduced pressure.

-

Redissolve the crude product in a minimal amount of DCM or a suitable solvent.

-

Purify the Fmoc-protected drug-linker conjugate by flash chromatography or preparative RP-HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

-

Fmoc Deprotection and Antibody Conjugation

This protocol outlines the removal of the Fmoc group from the drug-linker conjugate and its subsequent conjugation to an antibody.

Materials:

-

Fmoc-protected drug-linker conjugate

-

DMF

-

Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS for activating the linker if it's conjugated to the antibody's lysines. Alternatively, if the antibody has been engineered with a specific conjugation site, a different chemistry may be used.

-

Size-exclusion chromatography (SEC) system (e.g., a desalting column)

-

UV-Vis spectrophotometer

-

SDS-PAGE and/or hydrophobic interaction chromatography (HIC) system

Procedure:

-

Fmoc Deprotection:

-

Dissolve the Fmoc-protected drug-linker conjugate in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the deprotection by LC-MS.

-

Precipitate the deprotected drug-linker by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether to remove residual piperidine and dibenzofulvene adducts.

-

Dry the deprotected drug-linker under vacuum.

-

-

Antibody Conjugation (via Lysine residues):

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

-

Activate the deprotected drug-linker by dissolving it in an appropriate buffer and adding EDC and Sulfo-NHS.

-

Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody) to target a desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Purification and Characterization of the ADC:

-

Remove the excess, unreacted drug-linker by size-exclusion chromatography (e.g., using a PD-10 desalting column).

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average DAR using UV-Vis spectrophotometry (if the drug has a distinct absorbance), HIC, or mass spectrometry (intact mass analysis).

-

Assess the purity and aggregation of the final ADC by SEC and SDS-PAGE.

-

Quantitative Data and Performance Metrics

Comparative Plasma Stability of Different Linker Types

The stability of the linker in systemic circulation is paramount to prevent premature payload release and off-target toxicity. The table below provides a comparison of the plasma stability of common cleavable linker types. An ideal linker based on the this compound scaffold would be engineered to exhibit high plasma stability, similar to modern peptide-based linkers.

| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |

| Hydrazone | pH-sensitive (acid hydrolysis) | Moderate; can be unstable at physiological pH, leading to premature drug release. | Stability is highly dependent on the specific chemical structure. |

| Disulfide | Reduction-sensitive | Variable; susceptible to exchange with serum thiols like albumin, leading to off-target release. | Steric hindrance near the disulfide bond can improve stability. |

| Peptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsin B) | High; generally stable in plasma but efficiently cleaved in the lysosome. | Dependent on the expression of the target enzyme in tumor cells. |

| β-Glucuronide | Enzyme-sensitive (β-glucuronidase) | High; very stable in plasma. | Relies on the acidic lysosomal environment and enzyme activity. |

Analysis of Drug-to-Antibody Ratio (DAR) and Payload Release

The DAR is a critical quality attribute of an ADC, and its accurate measurement is essential. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both DAR determination and for quantifying the release of the payload from the ADC.

Methods for Quantitative Analysis:

-

Intact Mass Analysis (LC-MS): The ADC is analyzed under denaturing conditions to determine the mass of the intact antibody with different numbers of drug-linkers attached. This allows for the determination of the distribution of different DAR species.

-

Hydrophobic Interaction Chromatography (HIC): This chromatographic technique separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DARs have longer retention times.

-

Payload Release Assays (LC-MS/MS): To assess linker cleavage, the ADC is incubated in plasma or with specific enzymes. At various time points, the amount of released payload is quantified using a sensitive LC-MS/MS method. This provides data on the linker's stability and cleavage kinetics.

Conclusion

This compound is a versatile building block for the synthesis of advanced linkers used in the development of Antibody-Drug Conjugates. Its structure provides the necessary handles for controlled synthesis and conjugation, incorporating a stable protecting group, a flexible spacer, and a reactive terminus for payload attachment. While this molecule is typically a component of a larger, cleavable linker system, its fundamental design aligns with the stringent requirements for stability, controlled payload release, and biocompatibility that are essential for the development of safe and effective targeted cancer therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar linker technologies.

Introduction: The Core of Solid-Phase Peptide Synthesis

An In-depth Technical Guide to Fmoc-Protected Amino Acid Linkers

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymeric support.[1] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. The most prevalent strategy in SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain.[2]

Classification of Common Fmoc-Compatible Linkers

The choice of linker is one of the most critical decisions in planning a peptide synthesis, as it defines the final product. Linkers are primarily classified based on the C-terminal functional group they yield upon cleavage.

Linkers for Peptides with a C-Terminal Carboxylic Acid

These linkers establish an ester bond with the first amino acid, which is later cleaved by acidolysis to yield a free carboxylic acid.

-

Wang Resin (p-alkoxybenzyl alcohol linker): This is the most widely used support for the Fmoc-based synthesis of peptide acids.[5][6][7] The p-alkoxybenzyl ester linkage provides good stability to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acid, typically 95% trifluoroacetic acid (TFA).[5] Pre-loaded Wang resins, where the first Fmoc-amino acid is already attached, are commonly used to bypass the potentially problematic initial loading step, which can be prone to side reactions like epimerization.[6][7] However, dipeptides attached to Wang resin, particularly those containing C-terminal Glycine or Proline, are susceptible to diketopiperazine formation during Fmoc deprotection, leading to chain loss.[8]

-

2-Chlorotrityl Chloride (2-CTC) Resin: As a "hyper acid-sensitive" resin, 2-CTC is invaluable for synthesizing peptide acids where minimal acid exposure is desired.[1][9] The steric bulk of the trityl group effectively prevents side reactions like diketopiperazine formation.[8][9] A key advantage is that the first amino acid can be loaded under mild conditions without prior carboxyl group activation, which completely prevents racemization.[8][10] Peptides can be cleaved from 2-CTC resin using very mild acidic conditions (e.g., acetic acid/trifluoroethanol/DCM), which leave side-chain protecting groups intact, making it the resin of choice for producing protected peptide fragments for convergent synthesis.[8][10]

Linkers for Peptides with a C-Terminal Amide

These linkers are designed to release the peptide with a C-terminal primary amide group upon cleavage.

-

Rink Amide Resin: This is the standard support for the routine synthesis of peptide amides via the Fmoc strategy.[8] The linker is stable to the repetitive basic treatments for Fmoc removal but is cleaved by strong acidolysis (e.g., 95% TFA) to yield the desired peptide amide.[1][8] The first Fmoc-amino acid can be attached using standard coupling methods.[8]

-

Sieber Amide Resin: This xanthenyl-based linker is highly acid-labile, making it ideal for the synthesis of fully protected peptide amides.[1][11] The cleavage can be achieved with very dilute TFA (e.g., 1-2% in DCM), which allows the peptide to be released from the resin while preserving acid-sensitive side-chain protecting groups.[8][11][12][13] This feature is particularly useful for preparing fragments intended for further ligation.

Quantitative Data and Cleavage Conditions

The selection of a linker and the corresponding cleavage strategy must be tailored to the specific peptide sequence, particularly the presence of sensitive amino acids like Tryptophan, Methionine, Cysteine, or Tyrosine.[14][15] During acid-mediated cleavage, highly reactive cationic species are generated from the linker and side-chain protecting groups, which can cause unwanted modifications to these nucleophilic residues.[16] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive ions.[14]

Table 1: Properties of Common Fmoc-SPPS Linkers

| Linker/Resin Type | C-Terminal Product | Typical Loading Range (mmol/g) | Typical Cleavage Conditions |

| Wang | Carboxylic Acid | 0.25 - 0.8[6] | 95% TFA, 1-3 hours[5][14] |

| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid (or Protected Acid) | 0.4 - 1.0[9] | 1-5% TFA in DCM or AcOH/TFE/DCM[10] |

| Rink Amide | Primary Amide | 0.4 - 0.8 | 95% TFA, 1-3 hours[8] |

| Sieber Amide | Primary Amide (or Protected Amide) | 0.15 - 0.9[11] | 1-2% TFA in DCM, 1-2 hours[8][12][13] |

Table 2: Common TFA Cleavage Cocktails

| Reagent Name | Composition (v/v) | Primary Application |

| Standard Cocktail | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose for most peptide sequences, especially those with Arg(Pbf) and Trp(Boc).[14][16] |

| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides, especially those with multiple Cys, Met, or Trp residues.[14][16] |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An "odorless" cocktail useful for peptides with trityl-based side-chain protecting groups.[17] |

Visualization of Workflows and Mechanisms

Visualizing the processes involved in SPPS provides a clearer understanding of the logical and chemical steps.

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Caption: Decision tree for selecting an appropriate SPPS linker.

Caption: Mechanism of peptide cleavage from Wang resin using TFA.

Detailed Experimental Protocols

The following protocols provide standardized procedures for key steps in Fmoc-SPPS. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This method is preferred for its mild conditions and prevention of racemization.[10][18]

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM, ~10 mL/g) for 30-60 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate flask, dissolve 1.0 to 1.5 equivalents of the desired Fmoc-amino acid (relative to the resin's loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a very small amount of anhydrous N,N-dimethylformamide (DMF) can be added.

-

Coupling Reaction: Drain the DCM from the swollen resin. Add the Fmoc-amino acid solution to the resin. Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the amino acid. Agitate the mixture gently for 5 minutes.

-

Complete Coupling: Add an additional 1.5 equivalents of DIPEA and continue to agitate the mixture for 60-120 minutes at room temperature.[19]

-

Capping: To cap any unreacted chloride sites, add methanol (B129727) (MeOH, ~2 mL/g of resin) to the reaction vessel and agitate for 30 minutes.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).

-

Drying: Dry the resin under high vacuum to a constant weight.

Protocol 2: Loading the First Fmoc-Amino Acid onto Wang Resin (DIC/DMAP Method)

This is a common method for esterification, but it carries a risk of racemization, especially for sensitive amino acids.[6][18]

-

Resin Swelling: Swell 1.0 g of Wang resin in anhydrous DMF (~10 mL/g) for 1-2 hours.

-

Activation Mixture: In a separate flask, dissolve 4.0 equivalents of the Fmoc-amino acid (relative to the resin's loading capacity) in anhydrous DMF. Add 4.0 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) and stir until fully dissolved.

-

Coupling: Add the activation mixture to the swollen resin. Add 4.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the slurry.

-

Catalysis: In a separate vial, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF and add it to the reaction vessel.

-

Reaction: Agitate the mixture with a mechanical shaker for 4-12 hours at room temperature.[18]

-

Capping (Optional but Recommended): To cap unreacted hydroxyl groups, drain the solution and add a solution of acetic anhydride (B1165640) (2 eq.) and DIPEA (2 eq.) in DCM. Agitate for 30 minutes.

-

Washing: Drain the capping mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the resin under high vacuum.

Protocol 3: General Procedure for Peptide Cleavage from Resin

This protocol describes a standard procedure using a TFA-based cocktail. The exact composition of the cocktail should be chosen based on the peptide sequence (see Table 2).

-

Resin Preparation: Place the dry peptide-resin (~100 mg) in a reaction vessel. If the N-terminal Fmoc group is still present, remove it by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF and DCM.[16]

-

Swelling: Wash and swell the resin with DCM (3 x 1 mL) for 10-20 minutes.[15] Drain the solvent.

-

Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin (~2 mL per 100 mg of resin).[20] Gently agitate the mixture at room temperature for 2-3 hours.[15][20]

-

Peptide Collection: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube (e.g., a 15 mL centrifuge tube). Wash the resin twice with a small amount of fresh TFA (~0.5 mL each) and combine the filtrates.[15]

-

Peptide Precipitation: In a larger centrifuge tube (e.g., 50 mL), add cold diethyl ether (~10 times the volume of the collected TFA filtrate).[15] Slowly add the TFA/peptide solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product, which can then be purified by HPLC.[15]

References

- 1. biosynth.com [biosynth.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]

- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 8. Fmoc SPPS Linkers [sigmaaldrich.com]

- 9. chempep.com [chempep.com]

- 10. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resins with Sieber Amide (Xanthenyl) Linker [rapp-polymere.com]

- 12. Bachem Xanthenyl linker resin (200-400 mesh, 0.4-0.7 mmol/g), Quantity: | Fisher Scientific [fishersci.com]

- 13. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. peptide.com [peptide.com]

- 18. peptideweb.com [peptideweb.com]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH for Antibody-Drug Conjugate Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation and facilitate the efficient release of the payload at the tumor site. This technical guide focuses on Fmoc-Gly-NH-CH2-O-CH2COOH , a hydrophilic linker precursor increasingly utilized in the synthesis of next-generation ADCs. Its structure, featuring a glycine (B1666218) spacer and a hydrophilic ether motif, offers favorable properties for ADC development, including improved solubility and pharmacokinetics. This document provides an in-depth overview of its chemical properties, a detailed synthesis workflow, and its application in the construction of ADCs, with a particular focus on its use with STING (Stimulator of Interferon Genes) agonist payloads as described in recent patent literature.

Core Properties of this compound

This compound is a key building block in the assembly of complex ADC linkers. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the glycine nitrogen allows for its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows. The free carboxylic acid provides a reactive handle for conjugation to a payload molecule.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₆ | [1] |

| Molecular Weight | 384.38 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO (up to 175 mg/mL with sonication) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |

Synthesis and Application in ADC Linker Construction

The primary application of this compound is as a foundational element in the synthesis of more complex linker-payload conjugates. A key example of its use is detailed in patent literature, specifically WO2020050406A1, which describes the development of novel ADCs carrying STING agonist payloads.[1][3] The following sections outline the general experimental workflow for synthesizing a complete drug-linker construct using this molecule and its subsequent conjugation to an antibody.

Experimental Workflow for Drug-Linker Synthesis

The following diagram illustrates a typical workflow for the synthesis of a drug-linker conjugate utilizing this compound.

Detailed Experimental Protocol: Synthesis of a Drug-Linker Conjugate

The following protocol is a generalized representation based on standard peptide coupling and deprotection techniques, adaptable for the specific payload.

1. Activation and Coupling to Payload:

-

Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

In a separate vessel, dissolve the payload containing a free amine group (1.0 equivalent) in anhydrous DMF.

-

Add the activated linker solution to the payload solution and stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. The crude product is then purified by flash chromatography.

2. Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected drug-linker conjugate in a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure. The resulting residue, the deprotected drug-linker with a free amine, can be purified by reverse-phase HPLC.

3. Elongation with Additional Linker Components (if necessary):

-

The deprotected drug-linker can be further elongated by standard peptide coupling procedures. For instance, a self-immolative spacer like PABC (p-aminobenzyl carbamate) connected to a cleavable peptide (e.g., Val-Cit) can be introduced.

-

This involves coupling the Fmoc-protected peptide-spacer unit to the free amine of the drug-linker intermediate, followed by another Fmoc deprotection step.

Overall ADC Synthesis Workflow

The final step is the conjugation of the complete drug-linker to the monoclonal antibody. This typically involves the activation of the linker's terminal functional group (often a carboxylic acid is converted to an NHS ester or another reactive species) and subsequent reaction with nucleophilic residues (like lysine) on the antibody surface.

Detailed Experimental Protocol: Antibody Conjugation

1. Antibody Preparation:

-

The monoclonal antibody is prepared in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration (e.g., 5-10 mg/mL).

2. Linker-Payload Activation and Conjugation:

-

The purified drug-linker construct, which has a terminal functional group for antibody conjugation (e.g., an NHS ester), is dissolved in a co-solvent like DMSO.

-

The activated drug-linker is added to the antibody solution in a controlled molar excess to achieve the desired drug-to-antibody ratio (DAR).

-

The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).

3. Purification of the ADC:

-

The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.

-

The purified ADC is then characterized for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Logical Relationship in ADC Mechanism of Action

The ultimate goal of an ADC is the targeted delivery of a payload to cancer cells. The following diagram illustrates the logical sequence of events from administration to payload release.

Quantitative Data and Performance

While specific quantitative data for ADCs using this compound is often proprietary and found within patent examples, the use of such hydrophilic linkers generally aims to achieve the following:

| Parameter | Typical Goal/Observation |

| Drug-to-Antibody Ratio (DAR) | Controlled, with a target of 2, 4, or 8 depending on the conjugation strategy. |

| Reaction Yield (Conjugation) | >90% conjugation efficiency. |

| Purity (Post-Purification) | >95% monomeric ADC. |

| In Vitro Stability (Plasma) | Minimal payload release over several days. |

| In Vitro Potency (Cell Lines) | Potent cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced ADC linkers. Its hydrophilic nature and compatibility with standard synthesis methodologies make it an attractive choice for developing ADCs with improved physicochemical and pharmacological properties. The workflows and protocols outlined in this guide provide a framework for the rational design and synthesis of novel ADCs incorporating this promising linker component. As the field of ADCs continues to evolve, the strategic use of well-designed linkers will remain a cornerstone of developing safer and more effective cancer therapeutics.

References

A Deep Dive into Hydrophilic Spacers in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the use of spacers or linkers to connect different molecular entities is a critical design element. Among these, hydrophilic spacers have emerged as indispensable tools for enhancing the physicochemical and pharmacokinetic properties of peptides and their conjugates. This in-depth technical guide explores the core principles of hydrophilic spacers, their diverse types, mechanisms of action, and practical applications in modern peptide chemistry.

The Crucial Role of Hydrophilic Spacers

Hydrophilic spacers are molecular bridges incorporated into peptide structures to impart favorable characteristics that are often essential for therapeutic efficacy and practical handling. Their primary functions include:

-

Improving Solubility: Many therapeutic peptides and conjugated payloads (e.g., small molecule drugs) are hydrophobic, leading to poor solubility in aqueous environments and a tendency to aggregate. Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the overall hydrophilicity of the molecule, improving its solubility and preventing aggregation.[1][2]

-

Enhancing Bioavailability and Stability: By increasing a peptide's hydrodynamic size and creating a protective hydration shell, hydrophilic spacers can shield it from proteolytic degradation and reduce renal clearance.[3] This leads to a longer circulation half-life and improved bioavailability in vivo.[2]

-

Reducing Immunogenicity: The hydrophilic shield created by spacers like PEG can mask antigenic epitopes on the peptide or conjugated molecule, reducing the likelihood of an immune response.[3]

-

Optimizing Spatial Orientation: Spacers provide distance between a peptide and its conjugate (e.g., a drug, a fluorescent label, or another peptide), which can be crucial for maintaining the biological activity of both moieties by minimizing steric hindrance.

Types of Hydrophilic Spacers

A variety of hydrophilic spacers are available, each with unique properties and applications. The most common classes are Polyethylene Glycol (PEG)-based, amino acid-based, and carbohydrate-based spacers.

Polyethylene Glycol (PEG)-Based Spacers

PEG is a highly versatile and widely used hydrophilic polymer in bioconjugation.[2] It consists of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). PEG spacers can be of varying lengths, offering precise control over the spacing and physicochemical properties of the final conjugate.

Table 1: Physicochemical Properties of Representative PEG-Based Spacers

| Spacer Type | Structure | Key Physicochemical Properties | Common Applications |

| Short-chain PEG | H-(O-CH₂-CH₂)n-OH (n=2-12) | - Highly hydrophilic- Flexible- Monodisperse (defined length) | - Improving solubility of small peptides- Linkers in peptide-drug conjugates (PDCs) and PROTACs |

| Long-chain PEG | H-(O-CH₂-CH₂)n-OH (n > 12) | - Substantially increases hydrodynamic volume- Can be polydisperse (mixture of lengths) | - Prolonging plasma half-life of therapeutic proteins and peptides |

| Branched PEG | Forked or multi-arm PEG structures | - Offers a more compact structure with a larger hydrodynamic radius compared to linear PEG of the same molecular weight | - Further reduction of immunogenicity and enhanced stability |

Amino Acid-Based Spacers

Short sequences of hydrophilic amino acids can serve as effective and biocompatible spacers. These spacers are particularly advantageous as they can be incorporated directly into the peptide sequence during standard solid-phase peptide synthesis (SPPS).

Table 2: Properties of Common Hydrophilic Amino Acid-Based Spacers

| Spacer Sequence | Key Physicochemical Properties | Common Applications |

| Glycine-Serine (Gly-Ser) Repeats | - Flexible due to the small size of Glycine- Hydrophilic due to the hydroxyl group of Serine- Can form hydrogen bonds with water | - Flexible linkers in fusion proteins- Enhancing solubility of hydrophobic peptide segments |

| Poly-Glutamic Acid (Poly-Glu) or Poly-Aspartic Acid (Poly-Asp) | - Negatively charged at physiological pH, significantly increasing hydrophilicity | - Improving solubility and reducing non-specific binding- Used in drug delivery systems |

| Poly-Lysine (Poly-Lys) or Poly-Arginine (Poly-Arg) | - Positively charged at physiological pH, enhancing water solubility | - Can facilitate cell penetration (as Cell-Penetrating Peptides)- Used in gene delivery applications |

A hydrophobicity index can be a useful tool for selecting appropriate amino acids for a spacer, with lower values indicating greater hydrophilicity.[4]

Carbohydrate-Based Spacers

Carbohydrates, or glycans, are inherently hydrophilic and can be used to create spacers with unique properties. Glycosylation can improve a peptide's solubility, stability, and in vivo half-life.[5]

Table 3: Characteristics of Carbohydrate-Based Spacers

| Spacer Type | Linkage to Peptide | Key Physicochemical Properties | Common Applications |

| O-linked Glycans | Attached to the hydroxyl group of Serine or Threonine | - Can be simple or complex branched structures- Sialic acid-terminated glycans can further increase hydrophilicity and stability | - Modulating protein folding and stability- Enhancing the therapeutic properties of peptide drugs |